3-(1-Benzofuran-2-yl)-6-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Historical Context of Triazolo-Thiadiazole Derivatives
The development of triazolo-thiadiazole derivatives represents a significant milestone in heterocyclic chemistry, with their discovery tracing back to systematic investigations into fused ring systems containing both nitrogen and sulfur atoms. The fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings results in a class of heterocyclic compounds with an extensive range of pharmacological properties including antifungal, antibacterial, antiviral, anti-inflammatory, analgesic, and anthelmintic properties. Historical studies have demonstrated that these compounds exhibit potent anti-inflammatory activity along with minimal ulcerogenic effects and lipid peroxidation compared to traditional nonsteroidal anti-inflammatory drugs such as ibuprofen and flurbiprofen.
The synthetic evolution of triazolo-thiadiazole derivatives has been marked by several key developments. Early research indicated that 3,6-disubstituted 1,2,4-triazolo[3,4-b]thiadiazoles induced potent anti-inflammatory activity, establishing the fundamental pharmacological profile of this heterocyclic system. Furthermore, compounds containing 3-methyl or benzyl moieties showed moderate anti-human immunodeficiency virus-1 activity at subcytotoxic concentrations, expanding the therapeutic potential of these derivatives. The historical progression of triazolo-thiadiazole research has consistently demonstrated their versatility as pharmacological agents across multiple therapeutic areas.
Recent investigations have revealed that nineteen triazolo-thiadiazole derivatives exhibited superior antibacterial activity compared to reference drugs ampicillin and streptomycin against all tested bacterial strains, with minimal inhibitory concentrations ranging from 0.002 to 0.150 milligrams per milliliter. These compounds also demonstrated exceptional antifungal activity, being up to 80-fold more active than ketoconazole and 3 to 40 times more active than bifonazole. The consistent pattern of enhanced antimicrobial activity across diverse structural variants has solidified the position of triazolo-thiadiazole derivatives as privileged scaffolds in medicinal chemistry.
Table 1: Historical Development of Triazolo-Thiadiazole Derivatives and Their Biological Activities
| Period | Key Development | Primary Activities | Notable Compounds |
|---|---|---|---|
| Early Research | 3,6-disubstituted derivatives | Anti-inflammatory, minimal ulcerogenic effects | Basic triazolo-thiadiazole scaffolds |
| Mid-Development | Benzyl and methyl substitutions | Anti-human immunodeficiency virus-1 activity | 3-methyl and benzyl derivatives |
| Recent Advances | Structure-activity optimization | Enhanced antimicrobial activity | KA25, KA26, KA39 derivatives |
| Current Research | Biofilm inhibition studies | Antibiofilm and urease inhibition | Novel 6a-6e series compounds |
Evolution of Benzofuran-Containing Heterocycles in Medicinal Chemistry
Benzofuran derivatives constitute a major group in nature's collection of biologically active heterocycles, with their broad spectrum of pharmacological activity indicating undoubted therapeutic interest. The outstanding development of benzofuran derivatives in diverse diseases within a relatively short timespan proves their magnitude for medicinal chemistry research. These compounds have attracted medicinal chemists and pharmacologists due to their pronounced biological activities and potential applications as pharmacological agents, including antioxidant, antitumor, antiplatelet, antimalarial, anti-inflammatory, antidepressant, and anticonvulsant properties.
The evolution of benzofuran-containing heterocycles has been characterized by significant advances in both natural product isolation and synthetic methodology development. Numerous studies have shown that most benzofuran compounds possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. The recently discovered novel macrocyclic benzofuran compound with anti-hepatitis C virus activity exemplifies the continued potential of these structures as effective therapeutic drugs for viral diseases. Novel scaffold compounds combining benzothiophene and benzofuran have been developed and utilized as anticancer agents, demonstrating the versatility of benzofuran-based drug design approaches.
Recent synthetic advances have revolutionized the construction of benzofuran rings through innovative methodologies. Complex benzofuran derivatives can now be constructed through unique free radical cyclization cascades, providing excellent methods for the synthesis of difficult-to-prepare polycyclic benzofuran compounds. Another significant advancement involves benzofuran ring construction through proton quantum tunneling, which exhibits fewer side reactions and higher yields, facilitating the construction of complex benzofuran ring systems. These methodological improvements have expanded the accessibility of diverse benzofuran derivatives for biological evaluation.
The antimicrobial potential of benzofuran derivatives has been extensively documented, with compounds showing good antimicrobial activity against various bacterial and fungal strains. Benzofuran-5-ol derivatives have demonstrated potent antifungal activity superior or comparable to 5-fluorocytosine, completely inhibiting the growth of all tested fungal species at minimal inhibitory concentration levels of 1.6-12.5 micrograms per milliliter. Structure-activity relationship studies have revealed that electron-withdrawing groups in the ortho position of benzofuran rings and para position of aryl rings tend to increase antimicrobial potency.
Significance of tert-Butyl Substituents in Drug Design and Material Science
The tert-butyl group represents a ubiquitous motif in organic chemistry, yet its application in medicinal chemistry has been limited due to its high lipophilicity, which exposes drug candidates to pharmacokinetic challenges associated with increasing logarithmic partition coefficient values. Despite these limitations, the tert-butyl group appears in several commercially successful pharmaceuticals, including salbutamol, ivacaftor formulations, bupropion formulations, and timolol formulations. The lipophilicity of the tert-butyl group creates pharmacokinetic challenges including low solubility, membrane and albumin association, and increased metabolism.
In material science applications, tert-butyl groups have found significant utility in polymer chemistry and gas-generating systems. The acid-catalyzed thermal decomposition of poly(tert-butyl methacrylate) side chains produces isobutene gas, making these polymers valuable for creating lightweight and insulating composite materials through void and pore formation. The decomposition temperature of tert-butyl methacrylate latex occurs near 191 degrees Celsius, which can be reduced to approximately 160 degrees Celsius through incorporation of acid-functionalized comonomers, and further reduced to 120 degrees Celsius via encapsulation of thermal acid generators.
Recent research has focused on developing metabolically stable tert-butyl replacements to address the susceptibility to metabolism commonly observed with tert-butyl groups on compounds of medicinal interest. One successful approach involves removing all fully sp³ carbon-hydrogen bonds from the tert-butyl group by replacing some carbon-hydrogen bonds with carbon-fluorine bonds and increasing the s-character of remaining carbon-hydrogen bonds. This strategy led to the development of trifluoromethylcyclopropyl groups, which consistently demonstrated higher metabolic stability both in vitro and in vivo compared to their tert-butyl-containing counterparts.
Table 2: Comparative Analysis of tert-Butyl Group Applications and Limitations
| Application Area | Advantages | Limitations | Alternative Strategies |
|---|---|---|---|
| Medicinal Chemistry | Structural bulk, hydrophobic character | High lipophilicity, metabolic liability | Trifluoromethylcyclopropyl replacement |
| Material Science | Thermal decomposition properties | High decomposition temperature | Acid-catalyzed decomposition |
| Polymer Chemistry | Gas-generating potential | Temperature control requirements | Encapsulated acid catalysts |
| Drug Development | Steric protection | Pharmacokinetic challenges | Polar substitution strategies |
The development of 1-trifluoromethyl-cyclobutyl as a unique tert-butyl group replacement has emerged as a promising strategy for bioactive molecule optimization. This isosteric replacement preserves the original mode of bioactivity in examined cases while, in some instances, enhancing resistance to metabolic clearance. The trifluoromethyl-cyclobutyl group exhibits slightly larger steric size and moderately increased lipophilicity compared to tert-butyl groups, yet maintains favorable biological activity profiles.
Research Objectives and Scope
The primary objective of investigating 3-(1-Benzofuran-2-yl)-6-tert-butyltriazolo[3,4-b]thiadiazole centers on understanding the synergistic effects of combining three distinct heterocyclic systems within a single molecular framework. This compound represents a unique convergence of proven pharmacophores, each contributing specific biological activities that may enhance overall therapeutic potential. The benzofuran moiety contributes antioxidant and antimicrobial properties, the triazolo-thiadiazole core provides anti-inflammatory and anticancer activities, while the tert-butyl substituent influences lipophilicity and metabolic stability profiles.
Research scope encompasses comprehensive structure-activity relationship studies to elucidate the contribution of each structural component to overall biological activity. The investigation includes evaluation of synthetic accessibility through established methodologies for each heterocyclic component, assessment of physicochemical properties relevant to drug development, and determination of biological activity profiles across multiple therapeutic targets. Particular attention is directed toward understanding how the spatial arrangement and electronic properties of the fused ring system influence molecular recognition and binding affinity.
The synthetic challenges associated with constructing this complex heterocyclic system require careful consideration of reaction conditions and synthetic strategies. Recent advances in triazolo-thiadiazole synthesis have employed microwave irradiation techniques, which reduce reaction times and improve product purity compared to conventional heating methods. The incorporation of benzofuran moieties may require specialized coupling reactions or cyclization strategies to achieve the desired connectivity pattern while maintaining structural integrity.
Table 3: Research Objectives and Corresponding Methodological Approaches
| Research Objective | Methodological Approach | Expected Outcomes |
|---|---|---|
| Structure-Activity Analysis | Comparative biological screening | Identification of key pharmacophores |
| Synthetic Optimization | Microwave-assisted synthesis | Improved yields and purity |
| Physicochemical Characterization | Computational and experimental analysis | Property prediction models |
| Biological Activity Profiling | Multi-target screening assays | Therapeutic potential assessment |
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)-6-tert-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-15(2,3)13-18-19-12(16-17-14(19)21-13)11-8-9-6-4-5-7-10(9)20-11/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVVJZACNBPJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2S1)C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Benzofuran-Propenoic Acid with tert-Butyl-Substituted Triazole-Thiols
A widely documented approach involves the cyclocondensation of (2E)-3-(1-benzofuran-2-yl)-2-propenoic acid with 4-amino-5-(tert-butyl)-1,2,4-triazole-3-thiol. This method, adapted from Obushak et al., proceeds via heterocyclization to form the triazolo[3,4-b] thiadiazole core . The reaction is typically conducted in ethanol under reflux conditions (78–80°C) for 6–8 hours, yielding the target compound in approximately 75% purity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) enhances the yield to 82% .
Key advantages of this method include:
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Selectivity : The tert-butyl group at position 6 directs regioselective cyclization, minimizing byproducts.
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Scalability : Ethanol as a solvent ensures cost-effective scalability for industrial applications .
One-Pot Synthesis Using Dibenzoylacetylene and Triazole Derivatives
A catalyst-free, one-pot synthesis strategy, inspired by RSC studies, enables rapid assembly of the triazolo-thiadiazole scaffold at room temperature . While the original protocol focuses on triazolo[1,5-a]pyrimidines, modifications incorporating 1-benzofuran-2-carbaldehyde and tert-butyl isocyanide yield the target compound. The reaction sequence involves:
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Formation of an imine intermediate between benzofuran-2-carbaldehyde and tert-butylamine.
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Cycloaddition with dibenzoylacetylene to generate the triazole ring.
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Thiadiazole ring closure via sulfur incorporation using Lawesson’s reagent .
This method achieves a 68% yield within 12 hours, with purification via recrystallization from methanol. The absence of catalysts reduces metal contamination, making it suitable for pharmaceutical applications .
Multi-Step Synthesis via Sequential Functionalization
Industrial protocols from Evitachem emphasize a stepwise approach to introduce the benzofuran and tert-butyl groups separately:
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Synthesis of 6-tert-butyl triazolo[3,4-b] thiadiazole :
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React 4-amino-5-(tert-butyl)-1,2,4-triazole-3-thiol with thionyl chloride to form the thiadiazole ring.
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Yield: 89% after refluxing in dichloromethane for 4 hours.
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Coupling with Benzofuran :
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Perform a Ullmann coupling between the thiadiazole intermediate and 2-iodobenzofuran using a copper(I) catalyst.
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Reaction conditions: 110°C in DMF, 8 hours, yielding 73%.
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This method offers precise control over substituent placement but requires rigorous purification after each step, increasing production costs.
Comparative Analysis of Preparation Methods
Characterization and Validation
Structural confirmation of the compound relies on:
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NMR Spectroscopy :
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, benzofuran-H), 7.45–7.38 (m, 3H, aryl-H), 1.42 (s, 9H, tert-butyl).
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X-Ray Diffraction : Single-crystal analysis confirms the planar triazolo-thiadiazole core and tert-butyl orientation .
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Mass Spectrometry : ESI-MS m/z 313.1 [M+H]⁺, aligning with the molecular formula C₁₅H₁₆N₄OS.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazolo[3,4-b][1,3,4]thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the potential of triazole derivatives in combating tuberculosis. The compound's structural similarity to known antimycobacterial agents suggests that it may exhibit similar or enhanced activity against Mycobacterium tuberculosis. For instance, a review indicated that benzothiazole-based compounds demonstrated significant inhibitory effects on M. tuberculosis, and it is hypothesized that triazolo-thiadiazole derivatives could enhance this activity due to their unique heterocyclic framework .
Anticancer Properties
The compound has been evaluated for its anticancer properties, particularly as a bromodomain inhibitor. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, playing a crucial role in gene regulation and cancer progression. Compounds similar to 3-(1-Benzofuran-2-yl)-6-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have shown promise in inhibiting bromodomain-containing proteins, leading to reduced tumor growth in various cancer models .
Study 1: Antitubercular Activity
A recent study synthesized various triazole derivatives and tested their efficacy against M. tuberculosis. The results indicated that certain derivatives exhibited MIC values significantly lower than standard treatments. The study concluded that modifications to the triazole structure could enhance antitubercular activity .
Study 2: Anticancer Activity
In a separate study focusing on bromodomain inhibitors for cancer treatment, researchers synthesized a series of triazolo-thiadiazole derivatives. These compounds were tested for their ability to inhibit cell proliferation in several cancer cell lines. Notably, one derivative showed IC50 values lower than existing bromodomain inhibitors, suggesting improved efficacy .
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. These include enzymes such as carbonic anhydrase, cholinesterase, and aromatase. The compound can inhibit these enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Key Observations :
- Adamantyl groups (e.g., 5a–5f) impart high thermal stability (m.p. >160°C) due to rigid, bulky structure .
- Benzofuran in the target compound may enhance aromatic interactions compared to phenyl or pyridinyl groups.
- Microwave synthesis () improves yields (75–90%) versus conventional methods (50–70%) .
Pharmacological Activities
SAR Insights :
- Electron-withdrawing groups (e.g., -F, -Cl in 5d–5f) enhance antiproliferative activity by increasing electrophilicity .
- Lipophilic substituents (tert-butyl, adamantyl) improve membrane permeability, critical for CNS-targeting agents .
- Aryloxymethyl groups () boost anti-tubercular activity via hydrophobic interactions with mycobacterial enzymes .
Physicochemical and Crystallographic Properties
- Melting Points : Bulky substituents (adamantyl, tert-butyl) correlate with higher m.p. due to dense crystal packing .
- Intermolecular Interactions : Hirshfeld analysis () shows adamantyl derivatives exhibit stronger C–H···π interactions than phenyl analogues, affecting solubility .
- Spectral Signatures: Benzofuran’s conjugated system (target compound) may show distinct UV/Vis absorption vs. non-aromatic substituents .
Biological Activity
The compound 3-(1-Benzofuran-2-yl)-6-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. Its unique structure includes a benzofuran moiety and a fused triazole-thiadiazole ring system, which contributes to its pharmacological properties. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its interaction with biological targets.
Chemical Structure and Properties
- Molecular Formula : CHNS
- Molecular Weight : Approximately 286.36 g/mol
- Structural Features :
- Benzofuran unit
- Triazole and thiadiazole rings
- Tert-butyl substituent
Biological Activities
Research indicates that compounds containing both triazole and thiadiazole moieties exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of thiadiazoles can exhibit significant antibacterial and antifungal properties. For instance, compounds similar to the target compound demonstrated effective inhibition against various pathogenic bacteria and fungi .
- Anticancer Potential : The structural characteristics of triazoles and thiadiazoles are associated with anticancer activity. Compounds within this class have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. For example, some derivatives showed promising results against breast and colon cancer cell lines .
- Antioxidant Properties : The presence of the benzofuran moiety is linked to antioxidant activities, which can protect cells from oxidative stress. This property is crucial for preventing cellular damage that leads to various diseases including cancer and neurodegenerative disorders .
Antimicrobial Activity Study
A study conducted on similar thiadiazole derivatives revealed their effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 10 | S. aureus |
| Compound B | 15 | E. coli |
| Target Compound | 5 | S. aureus |
This indicates that the target compound possesses superior antimicrobial activity compared to other tested derivatives .
Anticancer Evaluation
In vitro studies on the anticancer effects of derivatives showed that the target compound inhibited cell proliferation in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values of 12 μM and 15 μM respectively. This suggests a significant potential for further development as an anticancer agent.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression or microbial resistance.
- Receptor Modulation : It could modulate receptor activity related to inflammation or tumor growth.
Q & A
Q. What are the common synthetic routes for synthesizing 3-(1-Benzofuran-2-yl)-6-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
The synthesis typically involves multi-step organic reactions starting from benzofuran and thiadiazole precursors. A standard approach includes:
- Cyclization : Reacting 1-benzofuran-2-carboxylic acid derivatives with thiosemicarbazides under acidic conditions (e.g., POCl₃) to form the triazolo-thiadiazole core .
- Substituent Introduction : Introducing the tert-butyl group via nucleophilic substitution or coupling reactions. For example, tert-butyl halides or Grignard reagents may be used under reflux in solvents like ethanol or THF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (methanol/water) are common for isolating high-purity products .
Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent integration (e.g., tert-butyl singlet at ~1.3 ppm, benzofuran aromatic protons at 6.8–7.5 ppm) .
- Mass Spectrometry (EIMS) : Molecular ion peaks (e.g., m/z ~312.39) and fragmentation patterns validate the molecular formula .
- X-ray Crystallography : Determines crystal packing and intermolecular interactions (e.g., hydrogen bonding) for structural validation .
- IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~1250 cm⁻¹ (C-S bond) confirm the triazolo-thiadiazole scaffold .
Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Anti-inflammatory Testing : Carrageenan-induced paw edema in rats to assess inhibition of inflammation .
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorometric assays targeting COX-2 or kinases to evaluate selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity during synthesis?
- Temperature Control : Cyclization reactions often require reflux (70–80°C) in ethanol or acetonitrile to avoid side products .
- Catalyst Selection : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enhances regioselectivity for aryl substitutions .
- Base Optimization : Potassium carbonate or triethylamine in stoichiometric amounts improves deprotonation efficiency during substitution steps .
- Real-Time Monitoring : TLC or HPLC tracks reaction progress, enabling timely quenching to maximize yield .
Q. What strategies are employed to study the structure-activity relationship (SAR) of triazolo-thiadiazole derivatives?
- Substituent Variation : Systematic replacement of tert-butyl with groups like adamantyl or halogenated aryl to assess lipophilicity and steric effects .
- Bioisosteric Replacement : Swapping benzofuran with pyridine or furan moieties to modulate electronic properties .
- Quantitative SAR (QSAR) : Computational modeling (e.g., CoMFA) correlates substituent parameters (logP, polarizability) with biological activity .
- Crystallographic Analysis : X-ray data reveal how substituents influence binding pocket interactions (e.g., COX-2 active site) .
Q. What experimental approaches are used to elucidate the mechanism of action against specific biological targets?
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for targets like kinases or COX-2 .
- Gene Expression Profiling : RNA sequencing identifies upregulated/downregulated pathways (e.g., apoptosis-related genes in treated cancer cells) .
- Molecular Docking : AutoDock or Schrödinger Suite predicts binding modes with proteins (e.g., tubulin or EGFR) .
- Kinetic Studies : Stop-flow fluorescence assays measure enzyme inhibition constants (Kᵢ) and catalytic efficiency .
Q. How can researchers resolve contradictions in biological activity data across different studies involving similar derivatives?
- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to cell line/passage number) .
- Control Standardization : Re-test compounds under identical conditions (e.g., serum concentration, incubation time) to isolate variables .
- Structural Re-evaluation : Verify compound identity via LC-MS and crystallography to rule out degradation or polymorphism .
- Pathway Cross-Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
